H-D-Gln(Trt)-OH

説明

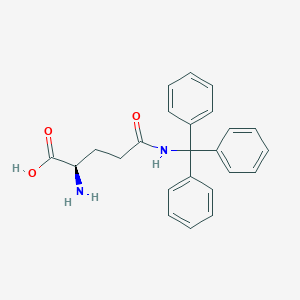

H-D-Gln(Trt)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a trityl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of deprotection.

準備方法

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The trityl group is introduced to protect the amino group of glutamine during the synthesis process.

Reaction Conditions: The synthesis typically involves the use of a resin, such as 2-chlorotrityl chloride resin, which is less acid-labile than trityl resin.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of H-D-Gln(Trt)-OH involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity.

Purification: The compound is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and by-products.

化学反応の分析

Types of Reactions:

Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.

N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt): Commonly used reagents for peptide coupling reactions.

Major Products Formed:

Free Amino Group: Upon deprotection, the free amino group of glutamine is obtained.

Extended Peptide Chains: Through coupling reactions, longer peptide chains are synthesized.

科学的研究の応用

Chemistry:

Peptide Synthesis: H-D-Gln(Trt)-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function.

Biology:

Protein Engineering: The compound is used in the synthesis of peptides for protein engineering and design studies.

Medicine:

Drug Development: Peptides synthesized using this compound are used in the development of peptide-based therapeutics.

Industry:

Biotechnology: The compound is used in the production of synthetic peptides for various biotechnological applications.

作用機序

Mechanism:

Peptide Bond Formation: H-D-Gln(Trt)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.

Deprotection: The trityl group is removed under acidic conditions, allowing the free amino group to participate in further reactions.

Molecular Targets and Pathways:

Protein Synthesis Pathways: The compound is involved in the synthesis of peptides that can target specific proteins and pathways in biological systems.

類似化合物との比較

H-D-Glu(Trt)-OH: Another trityl-protected amino acid derivative used in peptide synthesis.

H-D-Asn(Trt)-OH: A trityl-protected derivative of asparagine used in similar applications.

Uniqueness:

Stability: H-D-Gln(Trt)-OH offers stability during peptide synthesis, making it a preferred choice for synthesizing peptides with glutamine residues.

Ease of Deprotection: The trityl group can be easily removed under mild acidic conditions, facilitating the synthesis process.

生物活性

H-D-Gln(Trt)-OH, or Trityl-protected L-glutamine, is a synthetic amino acid derivative that has garnered interest in various fields of biological research, particularly in peptide synthesis and drug development. This article explores the biological activity of this compound, including its synthesis, stability, and potential therapeutic applications.

Synthesis and Stability

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The trityl (Trt) group serves as a protective moiety that enhances the stability of the amino acid during synthesis and subsequent reactions. Studies have shown that the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like Oxyma-B can minimize epimerization and improve yield during the synthesis of peptides containing this compound .

| Synthesis Method | Yield (%) | Epimerization (%) | Comments |

|---|---|---|---|

| SPPS with EDC | 90 | 0.09 | Minimal epimerization observed |

| SPPS with HATU | 85 | 0.5 | Slightly higher epimerization |

Biological Activity

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Research indicates that peptides incorporating this compound exhibit varying degrees of antimicrobial activity. The presence of glutamine in peptide sequences can enhance the interaction with microbial membranes, thereby increasing their efficacy against bacterial strains .

- Cancer Research : In studies involving cancer cell lines, peptides containing this compound have shown potential in inhibiting cell proliferation. This effect is attributed to the ability of glutamine residues to modulate metabolic pathways critical for tumor growth .

- Neuroprotective Effects : Some studies suggest that glutamine derivatives may have neuroprotective properties, potentially aiding in conditions such as neurodegeneration. The modulation of neurotransmitter systems by this compound-containing peptides has been a focal point in recent research .

Case Studies

Several case studies highlight the applications and effects of this compound in biological systems:

- Study on Antimicrobial Peptides : A study demonstrated that peptides synthesized with this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The incorporation of glutamine was crucial for enhancing membrane disruption mechanisms .

- Cancer Cell Proliferation : In vitro assays revealed that a peptide sequence containing this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Neurodegenerative Models : Experimental models indicated that peptides with this compound could mitigate oxidative stress in neuronal cells, suggesting a protective role against neurotoxicity associated with Alzheimer's disease .

特性

IUPAC Name |

(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFJPJZPDCOJH-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428607 | |

| Record name | Ndelta-Trityl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200625-76-9 | |

| Record name | Ndelta-Trityl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。